Neohesperidin dihydrochalcone is classified as a non-nutritive sweetener and flavor enhancer. It is recognized as safe for consumption by various regulatory bodies, including the European Union (E-959) and the United States Food and Drug Administration, which granted it Generally Recognized As Safe (GRAS) status .
The synthesis of neohesperidin dihydrochalcone typically involves the hydrogenation of neohesperidin. Various methods have been reported:
The hydrogenation process typically occurs under specific temperature and pressure conditions to optimize yield and purity. The crude product may require purification through recrystallization to achieve the desired quality for commercial use .
Neohesperidin dihydrochalcone participates in several chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions that promote reactivity without degrading the compound.
The sweet taste of neohesperidin dihydrochalcone results from its interaction with taste receptors in humans, particularly the TAS1R2 and TAS1R3 receptors. This interaction triggers a signaling cascade that results in the perception of sweetness.
Studies indicate that while neohesperidin dihydrochalcone is highly effective at stimulating sweet taste receptors, its potency can vary based on factors such as pH and concentration within different food matrices .
Neohesperidin dihydrochalcone has diverse applications across several fields:
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